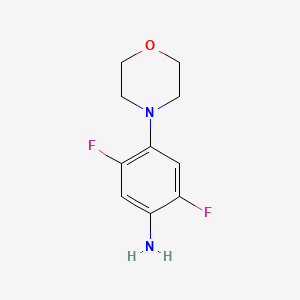

2,5-difluoro-4-(morpholin-4-yl)aniline

Overview

Description

2,5-difluoro-4-(morpholin-4-yl)aniline is a chemical compound with the molecular formula C10H12F2N2O It is characterized by the presence of two fluorine atoms and a morpholine ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 2,5-difluoro-4-(morpholin-4-yl)aniline may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms and morpholine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

2,5-Difluoro-4-(morpholin-4-yl)aniline serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, enhancing the efficiency of chemical reactions due to its unique structural features.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Research has shown that derivatives of this compound exhibit promising biological activities:

- Antimicrobial Properties : Studies indicate that derivatives demonstrate significant antibacterial activity against various microorganisms.

- Anticancer Potential : The compound's mechanism of action may involve interaction with specific molecular targets, including enzymes and receptors, which could lead to the modulation of cancer cell activity.

Material Science

In industrial applications, this compound is used in the production of specialty chemicals and materials with tailored properties. Its incorporation into polymer formulations can enhance material performance, such as thermal stability and mechanical strength.

Case Studies

-

Antimicrobial Activity Study :

- A series of derivatives were synthesized from this compound and tested against bacterial strains.

- Results indicated that certain derivatives exhibited potent antibacterial effects, highlighting the compound's potential in developing new antimicrobial agents.

-

Pharmaceutical Development Research :

- Researchers explored the compound's efficacy in inhibiting cancer cell proliferation.

- Preliminary results suggest that modifications to the morpholine ring enhance binding affinity to cancer-related targets.

Mechanism of Action

The mechanism of action of 2,5-difluoro-4-(morpholin-4-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and morpholine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms .

Comparison with Similar Compounds

Similar Compounds

2,5-Difluoroaniline: Lacks the morpholine ring, resulting in different chemical properties and applications.

4-Morpholinoaniline: Does not have fluorine atoms, affecting its reactivity and biological activity.

2,5-Dichloro-4-morpholin-4-ylaniline: Similar structure but with chlorine atoms instead of fluorine, leading to variations in chemical behavior.

Uniqueness

2,5-difluoro-4-(morpholin-4-yl)aniline is unique due to the combination of fluorine atoms and the morpholine ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Biological Activity

2,5-Difluoro-4-(morpholin-4-yl)aniline is a chemical compound with the molecular formula CHFNO, characterized by the presence of two fluorine atoms and a morpholine ring attached to an aniline structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Weight : 214.21 g/mol

- CAS Number : 1238704-91-0

- SMILES Notation : C1COCCN1C2=C(C=C(C(=C2)F)N)F

Synthesis

The synthesis of this compound typically involves methods such as the Suzuki-Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds. The industrial production may involve optimizations for yield and purity through continuous flow reactors.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms and the morpholine ring enhances its binding affinity and specificity. Research indicates that the compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes. For example, it has been explored for its potential in targeting g-secretase, an enzyme involved in Alzheimer's disease pathology.

Receptor Binding

The compound is also studied for its ability to bind to various receptors, which could lead to therapeutic applications in treating conditions such as cancer and neurodegenerative diseases. Its structural characteristics suggest potential interactions with dopamine receptors and adenosine receptors.

Case Study 1: g-Secretase Inhibition

In a study published by Owens et al., this compound was evaluated for its inhibitory effects on g-secretase. The researchers found that modifications to the morpholine ring significantly impacted the compound's inhibitory potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Receptor Modulation

Research by McDonnell et al. demonstrated that derivatives of this compound exhibited binding affinity towards dopamine D4 receptors. This suggests potential applications in treating psychiatric disorders where dopamine signaling is disrupted .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,5-Difluoroaniline | Lacks morpholine ring | Limited biological activity |

| 4-Morpholinoaniline | No fluorine atoms | Different reactivity profile |

| 2,5-Dichloro-4-morpholin-4-ylaniline | Chlorine instead of fluorine | Varies in chemical behavior |

| This compound | Unique combination of fluorine and morpholine | Significant enzyme inhibition potential |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,5-difluoro-4-(morpholin-4-yl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling. For NAS, fluorinated nitrobenzene derivatives can react with morpholine under catalytic conditions (e.g., Pd/C or CuI/ligand systems) in polar aprotic solvents like DMF or DMSO. Optimizing stoichiometry (morpholine excess) and temperature (80–120°C) improves yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do fluorine atoms influence spectral interpretation?

- Methodological Answer :

- ¹H NMR : Fluorine atoms induce splitting patterns due to spin-spin coupling (³J~H-F~ ≈ 8–12 Hz). The aromatic protons adjacent to fluorine show distinct doublets or triplets .

- ¹⁹F NMR : Directly identifies fluorine environments; chemical shifts range from -110 to -130 ppm for aromatic fluorine .

- IR Spectroscopy : C-F stretches appear at 1100–1250 cm⁻¹. The morpholine ring shows C-O-C stretches near 1100 cm⁻¹ .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (MW 228.22) with fragments indicating loss of morpholine (-87 Da) or fluorine substituents .

Q. How should crystallographic data for this compound be validated to ensure structural accuracy?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement. Validate using R-factor convergence (R1 < 0.05), Hirshfeld surface analysis for intermolecular interactions, and check for ADDSYM alerts in PLATON to detect missed symmetry . Fluorine atoms require careful displacement parameter modeling due to their high electron density .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The fluorine atoms deactivate the aromatic ring, making NAS challenging. However, they direct electrophiles to the para position relative to the morpholine group. Use Pd-catalyzed C-N coupling with aryl halides under microwave irradiation (100–150°C, 2–6 hrs) for functionalization. Kinetic studies (GC-MS monitoring) show reaction rates decrease compared to non-fluorinated analogs due to reduced electron density .

Q. What computational methods are suitable for modeling the electronic structure and conformational dynamics of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates frontier orbitals (HOMO/LUMO). Fluorine’s electronegativity lowers HOMO energy (-6.8 eV), correlating with reduced nucleophilicity .

- Molecular Dynamics (MD) : Simulate morpholine ring puckering (Cremer-Pople parameters) in solvents like DMSO. RMSD analysis shows chair conformations dominate (>90% occupancy) .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved experimentally?

- Methodological Answer : Perform phase-solubility studies using UV-Vis spectroscopy. Prepare saturated solutions in solvents (e.g., water, ethanol, chloroform) at 25°C. Centrifuge to remove particulates and measure absorbance at λ~max~ (270 nm). Conflicting data often arise from impurities; validate via ¹H NMR (DMSO-d6) to detect solvent adducts or hydrate formation .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer : Store under inert gas (N2/Ar) at -20°C in amber vials. Degradation pathways (e.g., oxidation at the amine group) are monitored by HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water). Adding antioxidants (0.1% BHT) or stabilizing as a hydrochloride salt (via HCl/Et2O treatment) reduces decomposition by >90% over 12 months .

Q. Key Research Gaps

Properties

IUPAC Name |

2,5-difluoro-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c11-7-6-10(8(12)5-9(7)13)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJDTKMYLKMVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C(=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238704-91-0 | |

| Record name | 2,5-difluoro-4-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.